REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[C:8](=[O:13])C(I)=C[O:11][C:6]=2[CH:5]=[C:4]([O:14][CH2:15]OCC[Si](C)(C)C)[CH:3]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[CH:5]=[C:6]([OH:11])[C:7]=1[CH:8]=[O:13]
|
Name
|
2-chloro-4,6-dimethoxybenzaldehyde
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC2=C1C(C(=CO2)I)=O)OCOCC[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 219.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |